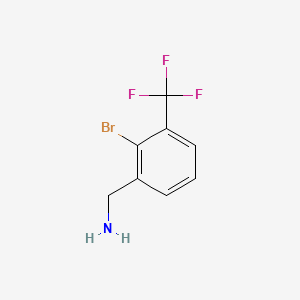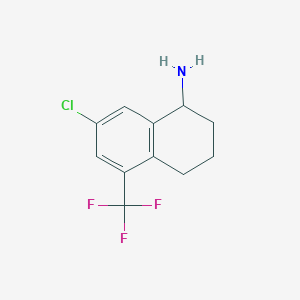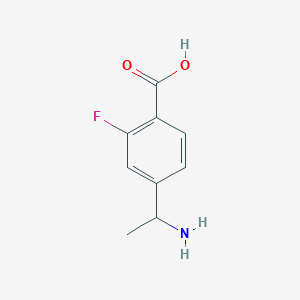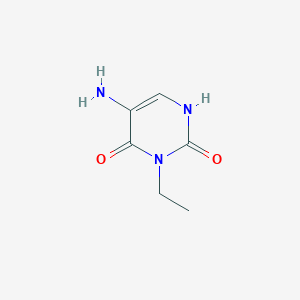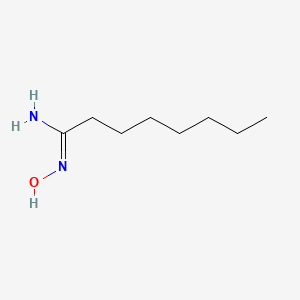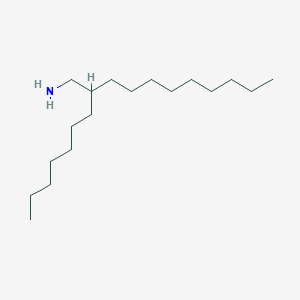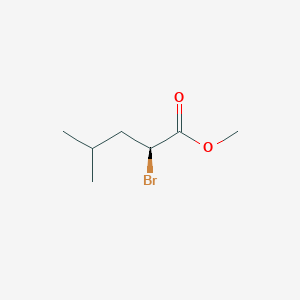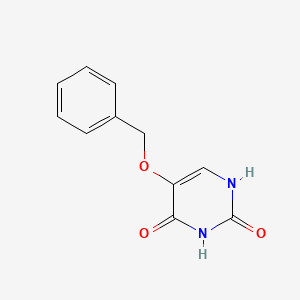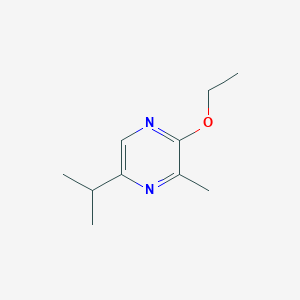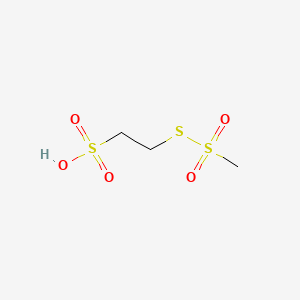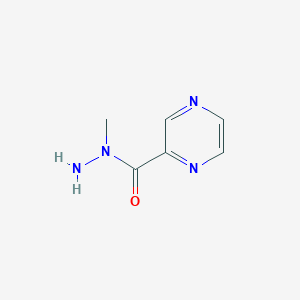
N-methylpyrazine-2-carbohydrazide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-methylpyrazine-2-carbohydrazide is a chemical compound that belongs to the class of pyrazine derivatives Pyrazine derivatives are known for their diverse biological activities and are widely used in various fields such as medicinal chemistry, agriculture, and material science
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
N-methylpyrazine-2-carbohydrazide can be synthesized through the reaction of pyrazine-2-carboxylic acid methyl ester with hydrazine hydrate in methanol. The reaction is typically carried out under reflux conditions, resulting in the formation of the desired carbohydrazide compound .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach involves the use of commercially available starting materials and standard organic synthesis techniques. The process may include steps such as esterification, hydrazinolysis, and purification through recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
N-methylpyrazine-2-carbohydrazide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrazine derivatives.
Reduction: Reduction reactions can yield hydrazine derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Reactions with aldehydes or ketones in the presence of acid or base catalysts are common.
Major Products Formed
Hydrazones: Formed through the reaction with aldehydes or ketones.
Oxidized Pyrazines: Resulting from oxidation reactions.
Reduced Hydrazines: Produced through reduction reactions.
Applications De Recherche Scientifique
Chemistry: Used as an intermediate in the synthesis of more complex pyrazine derivatives.
Biology: Investigated for its antimicrobial properties against bacteria and fungi.
Medicine: Explored for its anticancer activity, particularly in inhibiting the growth of certain cancer cell lines.
Mécanisme D'action
The mechanism of action of N-methylpyrazine-2-carbohydrazide involves its interaction with specific molecular targets and pathways. In antimicrobial research, the compound is believed to inhibit the growth of microorganisms by interfering with their metabolic processes. In anticancer research, it may induce apoptosis (programmed cell death) in cancer cells by targeting specific signaling pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
- Pyrazine-2-carbohydrazide
- 5-Methylpyrazine-2-carbohydrazide
- N-substituted 3-aminopyrazine-2-carboxamides
Uniqueness
N-methylpyrazine-2-carbohydrazide stands out due to its specific methyl substitution, which can influence its chemical reactivity and biological activity. Compared to other similar compounds, it may exhibit unique antimicrobial and anticancer properties, making it a valuable compound for further research .
Propriétés
Formule moléculaire |
C6H8N4O |
|---|---|
Poids moléculaire |
152.15 g/mol |
Nom IUPAC |
N-methylpyrazine-2-carbohydrazide |
InChI |
InChI=1S/C6H8N4O/c1-10(7)6(11)5-4-8-2-3-9-5/h2-4H,7H2,1H3 |
Clé InChI |
VIMWVAJLVZLNRC-UHFFFAOYSA-N |
SMILES canonique |
CN(C(=O)C1=NC=CN=C1)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



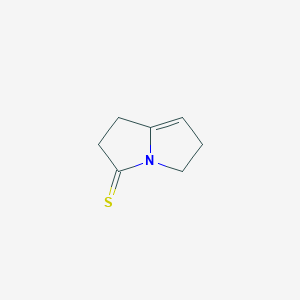
![6-Amino-3-methylisothiazolo[4,5-B]pyrazine-5-carbonitrile](/img/structure/B15246544.png)
